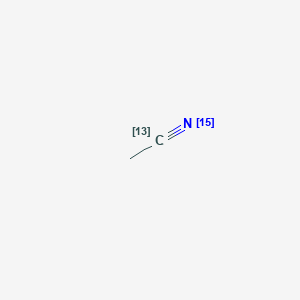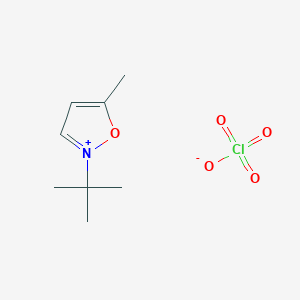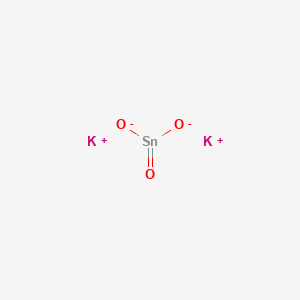
Acetonitrile-1-13C,15N
説明
Synthesis Analysis
The synthesis of isotopically labeled acetonitrile, including Acetonitrile-1-13C,15N, involves specialized reactions to incorporate the desired isotopes into the molecular structure. Anthoni and Nielsen (1984) described the synthesis of acetonitrile isotopomers through reactions involving methyl iodide and potassium cyanide, followed by purification processes to achieve the desired isotopic enrichment (Anthoni & Nielsen, 1984). Morgan and Dorn (1991) also outlined an improved synthesis approach that enhances the yield and purity of isotopically labeled acetonitrile (Morgan & Dorn, 1991).
Molecular Structure Analysis
Infrared spectroscopy and NMR (Nuclear Magnetic Resonance) techniques are crucial for analyzing the molecular structure of Acetonitrile-1-13C,15N. Parellada et al. (1979) conducted an in-depth infrared spectroscopy study, revealing detailed molecular parameters and providing new insights into the molecular structure of acetonitrile-15N (Parellada, Pérez-peña, & Arenas, 1979). Ferris, Lee, and Farrar (1997) explored the NMR spectra of formamide, acetamide, and propiolamide in acetonitrile solutions, offering comparative data that contribute to understanding the structural aspects of Acetonitrile-1-13C,15N (Ferris, Lee, & Farrar, 1997).
Chemical Reactions and Properties
The reactivity and interaction of Acetonitrile-1-13C,15N with various chemical environments have been studied to understand its chemical properties and reactions. For instance, the study by Simperler, Bell, and Anderson (2004) on Brønsted acidic zeolites using acetonitrile as a probe molecule highlights the compound's utility in probing acid strength and accessibility within zeolites (Simperler, Bell, & Anderson, 2004).
Physical Properties Analysis
The physical properties of Acetonitrile-1-13C,15N, such as solvation behavior, have been the focus of several studies. Reimers and Hall (1999) provided a comprehensive analysis of the solvation of acetonitrile, offering insights into its behavior in mixed liquid environments, which is relevant for understanding the physical properties of its isotopically labeled variants (Reimers & Hall, 1999).
科学的研究の応用
Determination of Coupling Constants
Diehl et al. (1982) determined the anisotropies of the 13C-13C and 13C-15N spin-spin coupling constants of acetonitrile using partially oriented molecules. They found the relative anisotropy, R, of the 13C-13C coupling constant to be 2.0 ± 0.4. However, the anisotropies of the corresponding 13C-15N coupling constants were less reliable due to large errors in the internuclear distances (Diehl, Jokisaari, Amrein, Väänänen, & Pyykkö, 1982).
Synthesis of Isotopomers
Anthoni and Nielsen (1984) described the synthesis of all possible 2H, 13C, and 15N singly and multiply labelled isotopomers of acetonitrile and thioacetamide. They demonstrated a pathway involving the reaction between methyl iodide and potassium cyanide, followed by treatment with diphenylphosphinodithioic acid (Anthoni & Nielsen, 1984).
NMR Spectra Analysis
Ferris, Lee, and Farrar (1997) conducted 1H, 13C, and 15N NMR studies on propiolamide, formamide, and acetamide in 3.0 M acetonitrile solutions. They reported on natural abundance 13C and 15N chemical shift measurements along with spin coupling constants, providing comparative insights into the molecular behavior of these compounds in acetonitrile solutions (Ferris, Lee, & Farrar, 1997).
Hyperpolarization Strategies
Mewis et al. (2014) explored the use of SABRE (signal amplification by reversible exchange) for polarizing 1H and 13C nuclei of ligands like acetonitrile. They demonstrated this through the polarization of acetonitrile using Ir(IMes)(COD)Cl as the catalyst precursor, highlighting the route to hyperpolarization transfer via the J-coupling network (Mewis, Green, Cockett, Cowley, Duckett, Green, John, Rayner, & Williamson, 2014).
Spin-Lattice Relaxation Studies
Leipert, Noggle, and Gillen (1974) measured natural abundance 13C spin-lattice relaxation times and nuclear Overhauser effects in acetonitrile. They compared their results to other published data and relaxation theories, finding that dipole-dipole and spin-rotation relaxation are significant mechanisms in these contexts (Leipert, Noggle, & Gillen, 1974).
Safety And Hazards
Acetonitrile-1-13C,15N is classified as a flammable liquid (Category 2), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause serious eye irritation (Category 2A) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-SUEIGJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C]#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480077 | |
| Record name | Methyl cyanide-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
43.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile-1-13C,15N | |
CAS RN |
14320-89-9 | |
| Record name | Methyl cyanide-13C,15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14320-89-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















